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Compound of Interest

Compound Name: Hexafluorocyclobutene

Cat. No.: B1221722 Get Quote

Welcome to the technical support center for hexafluorocyclobutene (c-C4F6) plasma etching.

This resource is designed for researchers, scientists, and drug development professionals to

provide troubleshooting guidance and answer frequently asked questions to help improve

selectivity in your etching processes.

Troubleshooting Guides
This section provides solutions to common problems encountered during

hexafluorocyclobutene plasma etching, focusing on improving selectivity.

Issue: Low Etch Selectivity of Silicon Dioxide (SiO₂) to
Silicon (Si) or Silicon Nitride (SiN)
Low selectivity between your target material (e.g., SiO₂) and the underlying layer (e.g., Si or

SiN) can lead to unwanted etching of the underlayer, compromising device performance.

Possible Causes and Solutions:

Insufficient Polymer Passivation: In fluorocarbon-based etching, selectivity is primarily

achieved by the formation of a protective fluorocarbon (FC) polymer layer on the non-

oxygen-containing surfaces like Si and SiN. A thinner or less robust polymer layer can lead

to their increased etching.
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Solution: Increase the polymerization rate by adjusting the gas mixture.

Increase the c-C4F6 ratio: A higher concentration of c-C4F6 in the plasma provides

more polymer precursors.[1]

Add a hydrocarbon gas: Small additions of gases like methane (CH₄) or

difluoromethane (CH₂F₂) can enhance polymer formation.

Excessive Ion Energy: High ion bombardment energy can sputter away the protective

polymer layer on the Si or SiN surface, reducing selectivity.

Solution: Reduce the bias power applied to the substrate. This will lower the ion energy

and promote the preservation of the passivation layer.

High Fluorine Radical Density: An excess of fluorine radicals in the plasma can lead to more

chemical etching of the silicon or silicon nitride, bypassing the protective polymer layer.

Solution:

Add Hydrogen (H₂): Hydrogen acts as a scavenger for free fluorine radicals, forming HF,

which reduces the chemical etch component on Si and SiN.

Adjust Gas Mixture: Adding diluent gases like Argon (Ar) can modify the plasma

chemistry and influence the radical population. Adding Ar to a c-C4F6 plasma has been

shown to increase the SiO₂/Si etching selectivity.[2]

Troubleshooting Flowchart for Low SiO₂/Si or SiO₂/SiN
Selectivity
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Caption: Troubleshooting workflow for low selectivity to underlayers.
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Issue: Low Etch Selectivity of SiO₂ to Photoresist or
Amorphous Carbon Layer (ACL) Mask
Excessive erosion of the mask material can lead to a loss of critical dimensions and pattern

fidelity.

Possible Causes and Solutions:

High Fluorine Radical Concentration: A high density of fluorine radicals can aggressively

attack the organic-based photoresist or ACL mask.

Solution:

Increase Polymer Deposition: A thicker fluorocarbon polymer layer can protect the

mask. Increasing the c-C4F6 gas proportion can enhance this protective layer.[1]

Add Oxygen (O₂): While seemingly counterintuitive, adding a small, controlled amount

of oxygen can react with the polymer precursors and tune the F/C ratio in the plasma.

However, excessive O₂ will increase mask erosion. Careful optimization is required.

High Ion Energy: Energetic ion bombardment can physically sputter the mask material,

leading to rapid erosion.

Solution: Lower the bias power to reduce the ion energy.

High Wafer Temperature: Elevated temperatures can increase the reactivity of the mask with

plasma species.

Solution: Ensure proper wafer cooling and consider reducing the plasma power if

overheating is suspected.

Logical Diagram for Optimizing Mask Selectivity
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Caption: Relationship between process parameters and mask selectivity.

Frequently Asked Questions (FAQs)
Q1: Why is c-C4F6 often preferred over other fluorocarbons like c-C4F8 for high selectivity

etching?

A1: Hexafluorocyclobutene (c-C4F6) has a lower fluorine-to-carbon (F/C) ratio compared to

gases like octafluorocyclobutane (c-C4F8). This lower F/C ratio promotes the formation of a

more robust and protective fluorocarbon polymer layer on non-oxygen-containing surfaces (like

Si, SiN, and photoresist), which is the primary mechanism for achieving high selectivity in

dielectric etching. Studies have shown that c-C4F6/Ar plasmas can achieve higher SiO₂/resist

and SiO₂/Si etching selectivity compared to c-C4F8/Ar plasmas under similar conditions.[2]

Q2: What is the role of adding Argon (Ar) to a c-C4F6 plasma?

A2: Adding a diluent gas like Argon to a c-C4F6 plasma can have several effects. It can

increase the ion density and ion current, which can influence the etch rate.[2] More importantly

for selectivity, Ar addition can modify the plasma chemistry, leading to a decrease in the fluorine

content of the steady-state fluorocarbon layers.[2] This change in the polymer composition is

linked to an increase in SiO₂/Si and SiO₂/resist etching selectivity.[2]
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Q3: How does RF power (source and bias) affect selectivity in c-C4F6 etching?

A3:

Source Power (ICP Power): Increasing the source power generally increases the plasma

density, leading to a higher concentration of both ions and reactive radicals. This can

increase the etch rate of the target material (e.g., SiO₂). However, it can also lead to a higher

density of fluorine radicals, which may decrease selectivity to the mask and underlayer if not

properly managed.

Bias Power: Increasing the bias power increases the energy of ions bombarding the wafer

surface. While this can enhance the etch rate of SiO₂, it also accelerates the erosion of the

mask and can sputter the protective polymer on the underlayer, thus reducing selectivity. For

high selectivity, it is generally desirable to use the lowest possible bias power that still

provides an acceptable etch rate and anisotropy.

Q4: Can chamber conditioning affect the selectivity of my c-C4F6 process?

A4: Yes, chamber conditioning is critical for process reproducibility and selectivity. The state of

the chamber walls can influence the plasma chemistry. A chamber that has been exposed to

different chemistries or has accumulated thick polymer deposits can release byproducts that

alter the F/C ratio and other plasma parameters in subsequent runs. It is important to have a

consistent chamber cleaning and conditioning procedure before running sensitive high-

selectivity etch processes.

Data Presentation
Table 1: Effect of Process Parameters on Etch
Selectivity in c-C4F6 Plasma
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Parameter
Effect on SiO₂
Etch Rate

Effect on
Si/SiN Etch
Rate

Effect on
Photoresist
Etch Rate

Overall Effect
on Selectivity
(SiO₂ to
Si/SiN/PR)

↑ c-C4F6 Flow

Rate

May decrease

slightly due to

increased

polymer

formation

Decreases

significantly
Decreases Increases

↑ Ar Flow Rate
Generally

decreases
Decreases Decreases Increases[2]

↑ O₂ Flow Rate

Increases to a

point, then may

decrease

Increases
Increases

significantly
Decreases

↑ H₂ Flow Rate Decreases
Decreases

significantly

May decrease

slightly

Increases

(especially to

Si/SiN)

↑ Source Power Increases Increases Increases
Generally

decreases

↑ Bias Power Increases Increases Increases
Generally

decreases

↑ Pressure
Generally

decreases
Decreases Decreases

Generally

increases

Note: The exact effects can be dependent on the specific tool and the combination of other

process parameters.

Table 2: Example Process Parameters for High
Selectivity SiO₂ Etching
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Parameter Value Reference

Gas Chemistry c-C4F6 / Ar [2]

c-C4F6 Flow Rate 4 sccm (10%) [2]

Ar Flow Rate 36 sccm (90%) [2]

Pressure 20 mTorr [2]

ICP Power 600 W [2]

Bias Voltage -100 V [2]

Resulting SiO₂/Si Selectivity ~9 [2]

Resulting SiO₂/Resist

Selectivity
~4 [2]

Experimental Protocols
General Protocol for a High-Selectivity SiO₂ Etch using
c-C4F6 Plasma
This protocol provides a general starting point. Parameters should be optimized for your

specific plasma etching system and application.

Chamber Preparation:

Perform a standardized chamber clean process to remove any residual films from

previous runs. A common method is an O₂ plasma clean.

Run a chamber conditioning step with the process gases to be used (e.g., c-C4F6/Ar) to

ensure the chamber walls are in a steady state.

Wafer Loading:

Load the patterned wafer onto the electrostatic chuck (ESC) in the process chamber.

Ensure the wafer is properly clamped and cooled. Set the chuck temperature to the

desired value (e.g., 10-20°C).
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Process Gas Stabilization:

Flow the process gases (e.g., c-C4F6 and Ar) at the desired flow rates into the chamber.

Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).

Plasma Ignition and Etching:

Ignite the plasma by applying the specified ICP or source power (e.g., 600 W).

Simultaneously apply the specified bias power to the substrate (e.g., to achieve a self-bias

of -100 V).

Etch for the predetermined time required to clear the SiO₂ layer, plus a percentage of

over-etch time to account for any non-uniformities.

Plasma Extinguishing and Pump Down:

Turn off the source and bias power.

Stop the process gas flow.

Pump the chamber down to base pressure.

Wafer Unloading and Analysis:

Vent the chamber and unload the wafer.

Analyze the etch results using techniques such as scanning electron microscopy (SEM)

for profile and critical dimension measurement, and ellipsometry or profilometry to

determine etch depths and calculate etch rates and selectivity.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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